molecular formula C20H18O2 B181606 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl CAS No. 132470-28-1

3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl

Cat. No.: B181606
CAS No.: 132470-28-1
M. Wt: 290.4 g/mol
InChI Key: JRUUDJIJHJSUFA-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a benzyloxy group at the 3-position and a methoxy group at the 4’-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4’-methoxy-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of 3-(Benzyloxy)-4’-methoxy-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-4’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Benzyloxy)-4’-methoxy-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4’-methoxy-1,1’-biphenyl involves its interaction with various molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 3-(Benzyloxy)aniline
  • 4’-Methoxy-1,1’-biphenyl
  • 3-(Benzyloxy)pyridin-2-amine

Comparison: 3-(Benzyloxy)-4’-methoxy-1,1’-biphenyl is unique due to the presence of both benzyloxy and methoxy groups on the biphenyl structure. This dual substitution pattern imparts distinct chemical and physical properties, such as increased solubility and reactivity, compared to similar compounds with only one substituent .

Properties

IUPAC Name

1-methoxy-4-(3-phenylmethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c1-21-19-12-10-17(11-13-19)18-8-5-9-20(14-18)22-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUUDJIJHJSUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567452
Record name 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132470-28-1
Record name 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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